Basicity and Lipophilicity: Ortho-Methoxy vs. Para-Methoxy
The ortho-methoxy isomer (target compound) exhibits a predicted pKa of 6.24±0.10 , while the para-methoxy isomer (CAS 179996-42-0) lacks readily available pKa data but is expected to have a higher basicity due to reduced steric shielding of the amine. Concurrently, the ortho-methoxy substitution contributes to a higher calculated LogP (consensus Log P 2.22 for the free base ) compared to the para-methoxy isomer (LogP 2.95760 predicted, but note that this value is for the free base; the hydrochloride salt will exhibit altered lipophilicity due to ionization ). The ortho positioning creates a unique electronic environment that may differentially affect membrane permeability and target engagement.
| Evidence Dimension | Basicity (pKa) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa (predicted): 6.24±0.10 (free base); Consensus LogP: 2.22 (free base) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 179996-42-0): pKa not reported; LogP: 2.95760 (free base) |
| Quantified Difference | Target ortho-isomer shows lower basicity (pKa 6.24) and slightly lower lipophilicity (LogP 2.22) vs. para-isomer (LogP 2.96). |
| Conditions | Predicted values from ChemSrc and ChemicalBook databases; experimental validation pending. |
Why This Matters
Lower basicity can reduce non-specific binding to plasma proteins, while optimized lipophilicity may improve CNS penetration potential—critical parameters for neuroscience drug discovery programs.
